molecular formula C28H31N7OS2 B14945859 2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B14945859
M. Wt: 545.7 g/mol
InChI Key: NIGBJKMTIJAWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that features a variety of functional groups, including an amino group, a pyrazole ring, a thiadiazole ring, and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling with the quinoline core under specific conditions. Common reagents used in these reactions include various chlorides, amines, and sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, pyrazole derivatives, and thiadiazole derivatives. Examples include:

    Quinoline derivatives: Chloroquine, quinine

    Pyrazole derivatives: Celecoxib, pyrazinamide

    Thiadiazole derivatives: Acetazolamide, methazolamide

Uniqueness

What sets 2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H31N7OS2

Molecular Weight

545.7 g/mol

IUPAC Name

2-amino-4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-7,7-dimethyl-5-oxo-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C28H31N7OS2/c1-15(2)37-27-32-31-26(38-27)34-20-12-28(5,6)13-21(36)24(20)23(19(14-29)25(34)30)22-16(3)33-35(17(22)4)18-10-8-7-9-11-18/h7-11,15,23H,12-13,30H2,1-6H3

InChI Key

NIGBJKMTIJAWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=NN=C(S5)SC(C)C)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.